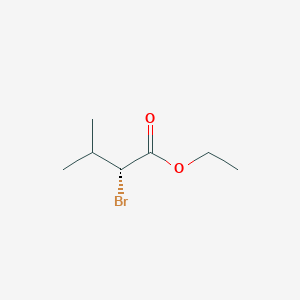![molecular formula C15H17NOSi B13888799 [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: is a chemical compound that features a quinoline core substituted with a trimethylsilylethynyl group at the 2-position and a methanol group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trimethylsilylethynyl Group: The trimethylsilylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (trimethylsilylethyne) is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Methanol Group: The methanol group can be introduced through a Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a quinoline derivative containing a suitable leaving group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol can undergo oxidation reactions to form quinoline derivatives with various functional groups at the 4-position.
Reduction: The compound can be reduced to form different quinoline derivatives, depending on the reducing agents and conditions used.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-ylmethanol derivatives.
科学的研究の応用
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives have potential therapeutic applications, including antimalarial, antibacterial, and anticancer activities.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilylethynyl group may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position instead of a methanol group.
2-Trimethylsilylethynylquinoline: This compound lacks the methanol group at the 4-position.
4-Hydroxyquinoline: This compound has a hydroxyl group at the 4-position instead of a methanol group.
The uniqueness of This compound lies in its combination of the trimethylsilylethynyl and methanol groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C15H17NOSi |
|---|---|
分子量 |
255.39 g/mol |
IUPAC名 |
[3-(2-trimethylsilylethynyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)9-8-12-10-16-15-7-5-4-6-13(15)14(12)11-17/h4-7,10,17H,11H2,1-3H3 |
InChIキー |
PBVYSSVNNHRCJR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C2=CC=CC=C2N=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)


